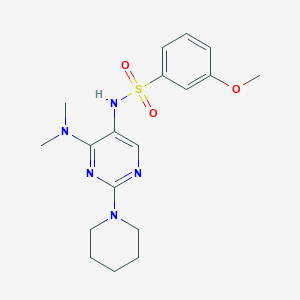
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
One of the applications of piperidine derivatives, closely related to the compound , involves their use as corrosion inhibitors for metals. In a study conducted by Kaya et al. (2016), derivatives of piperidine were examined for their corrosion inhibition properties on iron surfaces using quantum chemical calculations and molecular dynamics simulations. The study found that these compounds exhibit significant adsorption behaviors and corrosion inhibition efficiencies, suggesting their potential application in protecting metal surfaces against corrosion (Kaya et al., 2016).
Antimicrobial Activity
Another research focus is the synthesis and evaluation of novel piperidine and pyrimidine derivatives for antimicrobial applications. Desai et al. (2016) synthesized a series of compounds featuring the piperidin-1-yl and pyrimidin-2-yl moieties, testing their in vitro antimicrobial activity. Several compounds exhibited significant activity against various microbial strains, highlighting the potential of these derivatives as antimicrobial agents (Desai et al., 2016).
Anti-Inflammatory and Analgesic Properties
Research by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including pyrimidine derivatives, for their potential anti-inflammatory and analgesic effects. The study concluded that certain synthesized compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Nonlinear Optical Materials
Research into the synthesis and characterization of novel compounds for applications in nonlinear optics has also been conducted. Li et al. (2012) synthesized thienyl-substituted pyridinium salts, investigating their second-order nonlinear optical properties. This research opens up possibilities for using such compounds in the development of materials for optical technologies (Li et al., 2012).
Heterocyclic Synthesis and Drug Development
Moreover, the potential of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide derivatives in the synthesis of heterocyclic compounds for drug development has been explored. A study by Khodairy et al. (2016) involved the synthesis of novel triazepines, pyrimidines, and azoles using toluenesulfonamide as a building block, demonstrating the compound's versatility in creating pharmacologically relevant molecules (Khodairy et al., 2016).
Propriétés
IUPAC Name |
N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-22(2)17-16(13-19-18(20-17)23-10-5-4-6-11-23)21-27(24,25)15-9-7-8-14(12-15)26-3/h7-9,12-13,21H,4-6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUMTHVRLQACJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2770496.png)
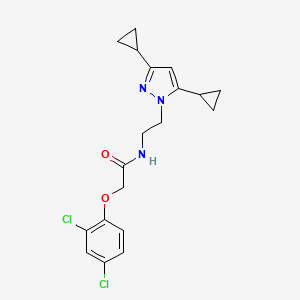
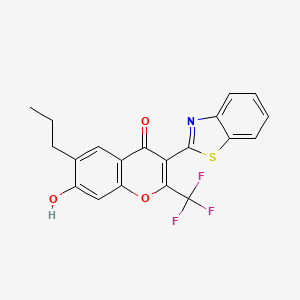
![N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2770501.png)
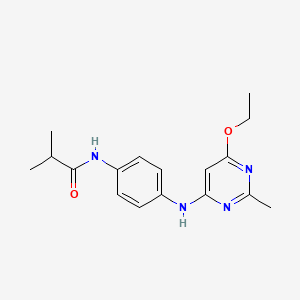
![3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2770503.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2770504.png)
![4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2770509.png)
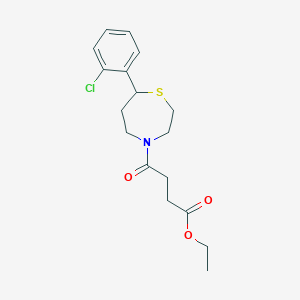
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2770514.png)
![ethyl 4-{[7-(2-ethoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/no-structure.png)
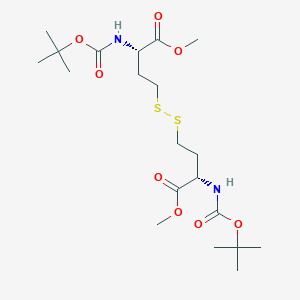
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one](/img/structure/B2770518.png)
![Ethyl 3-amino-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(morpholin-4-ylcarbonyl)thiophene-2-carboxylate](/img/structure/B2770519.png)